molecular formula C12H24N2O5 B1411745 tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate acetate CAS No. 1998701-09-9

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate acetate

Cat. No. B1411745
CAS RN: 1998701-09-9
M. Wt: 276.33 g/mol
InChI Key: RMRCEKSGXTWEQD-UHFFFAOYSA-N
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Description

“®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate” is a chemical compound with the CAS Number: 1998701-09-9. It has a molecular weight of 276.33 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been utilized in various chemical reactions and synthesis processes. For example, Ivanov et al. (2020) demonstrated its use in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form different molecular structures, showcasing its versatility in organic synthesis processes (Ivanov, 2020). Additionally, Kollár and Sándor (1993) reported its application in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, indicating its potential in creating specific molecular configurations (Kollár & Sándor, 1993).

Enantioselective Synthesis

This compound plays a significant role in enantioselective synthesis. Fish et al. (2009) utilized it in the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, an essential step in producing reboxetine analogs (Fish et al., 2009). This highlights its importance in creating stereochemically specific compounds, which is crucial in pharmaceutical synthesis.

Molecular Structure Analysis

The compound has also been used in studies involving molecular structure analysis. Wang et al. (2011) investigated its reaction with diphenylmethanamine, analyzing the morpholine ring's chair conformation and intermolecular interactions (Wang et al., 2011). This kind of research is vital for understanding the fundamental properties and potential applications of various molecular structures.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

acetic acid;tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCEKSGXTWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate acetate
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